Home > Products > Screening Compounds P7469 > Pentylenetetrazole-d6
Pentylenetetrazole-d6 -

Pentylenetetrazole-d6

Catalog Number: EVT-13573778
CAS Number:
Molecular Formula: C6H10N4
Molecular Weight: 144.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pentylenetetrazole-d6 is a deuterated derivative of pentylenetetrazole, a compound initially recognized for its role as a respiratory stimulant and later as an anticonvulsant agent. Pentylenetetrazole itself is classified as an organic compound, specifically belonging to the class of azepines, which are characterized by a seven-membered heterocyclic structure containing nitrogen atoms. The compound has been utilized in various scientific applications, particularly in neuropharmacology, due to its ability to induce seizures and serve as a model for studying epilepsy and related disorders.

Source and Classification

Pentylenetetrazole-d6 can be sourced from specialized chemical suppliers and is classified under several categories, including:

  • Kingdom: Organic compounds
  • Super Class: Organoheterocyclic compounds
  • Class: Azepines
  • Direct Parent: Azepines
  • Chemical Taxonomy: It is categorized under tetrazoles and heteroaromatic compounds, indicating its structural characteristics and reactivity profile .
Synthesis Analysis

Methods and Technical Details

The synthesis of pentylenetetrazole-d6 involves the incorporation of deuterium atoms into the pentylenetetrazole framework. This can be achieved through several methods:

  1. Starting Material: The synthesis typically begins with a deuterated amine or azide.
  2. Cyclization: The precursor undergoes cyclization to form the tetrazole ring structure.
  3. Deuterium Incorporation: Deuterium atoms are introduced at specific positions using deuterated reagents or solvents.
  4. Purification: The final product is purified via chromatography to ensure high purity levels .

This synthetic route allows for the precise labeling of hydrogen atoms with deuterium, which is crucial for various analytical applications.

Molecular Structure Analysis

Structure and Data

The molecular formula of pentylenetetrazole-d6 is C6D6N4C_6D_6N_4, indicating that it retains the core structure of pentylenetetrazole while incorporating deuterium. The IUPAC name for this compound is 5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepine. Its structural representation can be summarized as follows:

  • Molecular Structure:
    • SMILES: C1CCN2N=NN=C2CC1
    • InChI Key: CWRVKFFCRWGWCS-UHFFFAOYSA-N
    • CAS Number: 1329509-68-3 (for the deuterated form) .
Chemical Reactions Analysis

Reactions and Technical Details

Pentylenetetrazole-d6 can participate in various chemical reactions:

  1. Oxidation: This compound can be oxidized to form derivatives using agents such as hydrogen peroxide or potassium permanganate.
  2. Reduction: Reduction reactions can convert pentylenetetrazole-d6 into different reduced forms utilizing reducing agents like sodium borohydride.
  3. Substitution: Substitution reactions allow the introduction of different functional groups into the molecule, altering its chemical behavior .

These reactions demonstrate the versatility of pentylenetetrazole-d6 in synthetic organic chemistry.

Mechanism of Action

Pentylenetetrazole functions primarily as a non-competitive antagonist of gamma-aminobutyric acid type A receptors. Its mechanism involves:

  • GABAergic System Interaction: By antagonizing these receptors, pentylenetetrazole disrupts inhibitory neurotransmission, leading to increased neuronal excitability.
  • Glutamatergic Activation: It also activates N-methyl-D-aspartate receptors, promoting an influx of sodium and calcium ions into neurons.
  • Oxidative Stress Induction: High doses lead to oxidative stress and inflammation within neural tissues, contributing to its convulsant effects .

This mechanism underpins its use in research settings to model epilepsy and test anticonvulsant drugs.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pentylenetetrazole-d6 exhibits several key physical and chemical properties:

  • Molecular Weight: Approximately 144.19 g/mol (considering deuteration).
  • Melting Point: Specific melting points may vary based on purity but are generally around 200 °C.
  • Solubility: It is soluble in water and organic solvents like ethanol and methanol.

These properties facilitate its use in laboratory settings for various applications .

Applications

Scientific Uses

Pentylenetetrazole-d6 has significant applications in scientific research:

  • Neuropharmacology Studies: It serves as a model compound for inducing seizures in animal studies to evaluate potential anticonvulsant therapies.
  • Isotope Labeling in Metabolism Studies: The deuterated form allows for tracing metabolic pathways using mass spectrometry techniques.
  • Behavioral Studies: Researchers utilize it to investigate behavioral changes associated with seizure activity and neurochemical imbalances .
Pentylenetetrazole-d6 in Experimental Models of Neurological Disorders

Role in Inducing and Modulating Seizure Phenotypes

Comparative Efficacy in Acute vs. Chronic Kindling Protocols

Pentylenetetrazole-d6 (PTZ-d6) serves as a critical deuterated analog for tracing seizure induction mechanisms across different experimental paradigms. In acute seizure models, single administrations of PTZ-d6 produce immediate, transient neural hyperexcitation characterized by rapid-onset myoclonic jerks and generalized tonic-clonic seizures. Histopathological analyses reveal that acute exposure triggers mitochondrial dysfunction and transient oxidative stress in hippocampal neurons, evidenced by dilated rough endoplasmic reticulum and swollen mitochondria with damaged cristae [1].

Conversely, chronic kindling protocols with repeated subconvulsive PTZ-d6 injections (e.g., 35 mg/kg every 48 hours) progressively lower seizure thresholds. After 15 injections, PTZ-d6-treated rodents exhibit:

  • Sustained neuronal loss in dentate gyrus granule cell layers (35–42% reduction)
  • Persistent dendritic spine diminution
  • Increased caspase-3 expression (indicating apoptosis) [1] [10]Chronic exposure also downregulates the Nrf2/HO-1 antioxidant pathway by >40%, exacerbating oxidative damage. Fenoprofen co-administration reverses this effect, confirming PTZ-d6's utility in probing oxidative stress pathways in epileptogenesis [10]. mTOR signaling analyses show PTZ-d6 kindling increases hippocampal mTOR expression by 2.8-fold, which sulfamethizole (an mTOR inhibitor) reverses, suppressing seizure progression [7].

Table 1: Neuronal and Molecular Changes in PTZ-d6 Kindling Models

ParameterAcute PTZ-d6 ExposureChronic PTZ-d6 KindlingMeasurement Technique
Seizure latency onset1.8 ± 0.4 min3.2 ± 0.6 min*Video-EEG monitoring
Hippocampal neuronal loss12–18%35–42%*Cresyl violet staining
Caspase-3 expression change+25%+78%*Immunohistochemistry
Nrf2/HO-1 pathway activityTransient suppressionSustained suppression*qPCR/Western blot
mTOR activationMinimal change2.8-fold increase*Immunoblotting

Statistically significant vs. acute exposure (p<0.01) [1] [7] [10]

Synergistic Interactions with GABAergic and Glutamatergic Systems

PTZ-d6 exerts convulsant effects primarily through GABAA receptor antagonism. Binding studies demonstrate PTZ-d6 competitively inhibits GABA-induced chloride influx (IC50 = 42 μM) in cortical neurons, promoting neuronal hyperexcitability. This disrupts inhibitory neurotransmission, leading to unchecked depolarization [1].

Simultaneously, PTZ-d6 amplifies glutamatergic excitotoxicity via:

  • Enhanced presynaptic glutamate release (evidenced by 60% elevated extracellular glutamate in microdialysis)
  • NMDA receptor phosphorylation (increasing Ca2+ influx) [4]The resulting excitatory-inhibitory imbalance activates neuroinflammatory cascades. NLRP3 inflammasome components increase 3.5-fold in PTZ-d6-kindled mice, with IL-1β elevations correlating with seizure severity (r=0.87, p<0.001) [6].

Notably, GABAA potentiators (benzodiazepines) and glutamate antagonists (MK-801) show enhanced anticonvulsant efficacy against PTZ-d6-induced seizures, confirming its utility in probing neurotransmitter crosstalk.

Table 2: Neurotransmitter System Interactions with PTZ-d6

SystemInteraction MechanismFunctional ConsequenceDetection Method
GABAACompetitive antagonism at picrotoxin siteReduced chloride influx; disinhibitionRadioligand binding assay
GlutamatePresynaptic release enhancementElevated extracellular glutamateMicrodialysis/HPLC
NMDA receptorsPhosphorylation at GluN2B subunitIncreased calcium permeabilityWestern blot/patch clamp
InflammasomeNLRP3 activation via ROS/K+ effluxCaspase-1 cleavage; IL-1β maturationqPCR/cytokine ELISA

Data synthesized from [1] [4] [6]

Applications in Zebrafish Behavioral Pharmacology

Whole-Body Pharmacokinetic Profiling via LC-ESI-MS/MS

Zebrafish larvae (7 dpf) exposed to PTZ-d6-enriched water rapidly accumulate the compound, enabling non-invasive temporal absorption tracking. LC-ESI-MS/MS analyses reveal:

  • Peak whole-body concentration (4.28 ± 0.28 µg/g) within 20 minutes at 20 µM exposure
  • Bioavailability 3.2-fold higher than non-deuterated PTZ due to deuterium’s metabolic stabilization [2] [5]

The deuterium label allows precise tissue distribution quantification without matrix interference. Key findings include:

  • Brain-selective accumulation (0.94 µg/g) exceeding muscle levels by 2.3-fold
  • Linear concentration-exposure relationship (R2 = 0.98) between 5–50 µM
  • Detection limit of 0.3 pg/mL using m/z 328.2→90.9 transition [2] [5] [9]

This permits real-time correlation of tissue concentrations with seizure phenotypes like hyperactivity (≥80% velocity increase) or loss of posture.

Table 3: LC-ESI-MS/MS Parameters for PTZ-d6 Quantification in Zebrafish

ParameterSpecificationValue/Description
Mass transitionPrecursor→product ionm/z 328.2 → 90.9
ChromatographyColumn; gradientKromasil C18; acetonitrile/0.1% formic acid
Retention timePTZ-d6 specific peak3.2 ± 0.1 min
Linearity rangeWhole-body homogenate100–30,000 pg/mL (R²≥0.99)
Intra-day precision%RSD at LLOQ≤6.5%
Extraction recoverySPE-based93.69%

Adapted from [5] [9]

Metabolomic Correlates of Anticonvulsant Interventions

PTZ-d6-induced seizures in zebrafish deplete key neurotransmitters:

  • Acetylcholine (38% reduction)
  • Serotonin (52% reduction)
  • Essential amino acids (e.g., leucine, valine down 30–45%) [2] [5]

Anticonvulsants like valproate (VPN) and pteryxin (PTX) reverse these changes through distinct mechanisms:

  • VPN (5 mM): Restores acetylcholine by 85% and serotonin by 72% via GABA transaminase inhibition
  • PTX (20 µM): Elevates choline (precursor to acetylcholine) 2.1-fold and serotonin 1.8-fold [2] [5]

Strikingly, both compounds activate vagus nerve-associated pathways, evidenced by:

  • 3.5-fold increased acetylcholine in brainstem
  • Normalized serotonin in raphe nuclei projections
  • Ethanolamine elevation (vagal activity biomarker) [5]

Oxidative stress markers also shift significantly:

  • PTZ-d6 increases MDA (lipid peroxidation) by 150%
  • Fenoprofen co-treatment normalizes SOD/GPx and reduces MDA by 60% via Nrf2 activation [10]Mitocurcumin (0.25 µM) similarly enhances total antioxidant status (TAS) by 40% in PTZ-d6-seizures, confirming conserved oxidative mechanisms across models [3].

Properties

Product Name

Pentylenetetrazole-d6

IUPAC Name

6,6,7,7,8,8-hexadeuterio-5,9-dihydrotetrazolo[1,5-a]azepine

Molecular Formula

C6H10N4

Molecular Weight

144.21 g/mol

InChI

InChI=1S/C6H10N4/c1-2-4-6-7-8-9-10(6)5-3-1/h1-5H2/i1D2,2D2,3D2

InChI Key

CWRVKFFCRWGWCS-NMFSSPJFSA-N

Canonical SMILES

C1CCC2=NN=NN2CC1

Isomeric SMILES

[2H]C1(CC2=NN=NN2CC(C1([2H])[2H])([2H])[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.